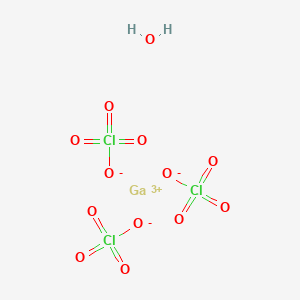

Gallium;triperchlorate;hydrate

Übersicht

Beschreibung

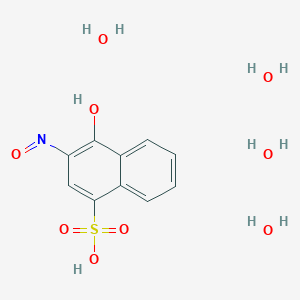

Gallium(III) triperchlorate hydrate, also known as Gallium triperchlorate hydrate, is a compound with the molecular formula Cl3GaO12 . It is a white adhering crystal and is used as an oxidation reagent . The compound has a molecular weight of 368.06 g/mol .

Molecular Structure Analysis

The molecular structure of Gallium(III) triperchlorate hydrate is represented by the SMILES string [Ga+3].[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O . This indicates that the compound consists of a gallium ion (Ga+3) and three perchlorate ions (ClO4-) .Physical And Chemical Properties Analysis

Gallium(III) triperchlorate hydrate is a white adhering crystal . It has a molecular weight of 368.06 g/mol . Gallium, in general, is a silvery-white low-melting point metal . It readily alloys with most metals and is particularly used in low-melting alloys .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Gallium triperchlorate hydrate has been explored for its potential as an antimicrobial agent. It targets essential transcription enzymes like RNA polymerase in bacteria such as Pseudomonas aeruginosa, suppressing RNA synthesis and reducing metabolic rates and energy utilization . This action helps in combating antibiotic-resistant strains of bacteria, making it a promising candidate for new antimicrobial drugs.

Diagnostic and Therapeutic Agent

Due to its chemical similarity to iron (Fe III), gallium is used in clinics as a diagnostic and therapeutic agent. Gallium-based drugs exploit this similarity to interfere with bacterial iron metabolism, which is crucial for their growth and virulence . This makes gallium compounds valuable in the treatment of various diseases, especially those involving microbial infections.

Enhancer of Antimicrobial Efficacy

The combination of gallium with other compounds, such as acetate, has been shown to enhance its antimicrobial activity. This synergy can lead to inhibited growth of persistent bacterial cells and attenuated virulence, which is particularly useful in co-therapy strategies to fight drug resistance .

Recovery from Bayer Liquor

Gallium recovery from Bayer liquor is an important area of research due to the growing demand for gallium in various industries. Methods such as resin ion exchange, solvent extraction, precipitation, and electrochemical techniques are being developed and refined to improve the efficiency of gallium recovery .

Semiconductor and Solar Cell Applications

Gallium compounds, when combined with elements like arsenic, nitrogen, selenium, phosphorus, and antimony, form high-quality semiconductors. These are crucial materials for the advancement of microelectronics and optoelectronics, supporting technologies like modern electronics, lasers, and power systems .

Material Science

The inherent corrosion resistance and chemical stability of gallium and its alloys make them indispensable in material science. They are used in contemporary communication technologies and are integral to the development of new materials that can withstand harsh environments .

Safety and Hazards

Zukünftige Richtungen

Gallium and its compounds have a wide range of applications, particularly in semiconductors, light-emitting diodes (LED), laser diodes, digital integrated circuit chips, and solar cells . Future research into gallium-based storage and transportation, gas separation applications, and industrial refrigeration carry significant potential .

Wirkmechanismus

Target of Action

Gallium, the active component in Gallium Triperchlorate Hydrate, primarily targets bacterial nutrition and metabolism . It disrupts iron-dependent processes in bacteria due to its chemical similarity to iron . In Pseudomonas aeruginosa, a common pathogen, Gallium has been found to bind with RpoB and RpoC, two subunits of RNA polymerase . These targets play a crucial role in bacterial growth and survival, making them ideal targets for antimicrobial action.

Mode of Action

Gallium interacts with its targets by substituting for iron in bacterial uptake systems . This substitution disrupts iron-dependent processes, inhibiting key iron-containing enzymes in bacteria . For instance, Gallium has been shown to suppress RNA synthesis by targeting the essential transcription enzyme RNA polymerase . This results in reduced metabolic rates and energy utilization in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Gallium is the iron metabolism pathway in bacteria . By disrupting this pathway, Gallium inhibits many key processes such as DNA synthesis, electron transport, and oxidative stress defense . This disruption can lead to downstream effects such as increased bacterial sensitivity to oxidants .

Pharmacokinetics

The therapeutic properties of gallium are believed to be attributable to its chemical similarity to iron . More research is needed to fully understand the ADME properties of Gallium Triperchlorate Hydrate and their impact on its bioavailability.

Result of Action

The primary result of Gallium’s action is the inhibition of bacterial growth. By disrupting iron-dependent processes and suppressing RNA synthesis, Gallium effectively reduces the metabolic rates and energy utilization of bacteria . This leads to inhibited growth of bacteria, including antibiotic-resistant strains . Furthermore, Gallium has been shown to enhance the antimicrobial activity of certain antibiotics .

Action Environment

The action of Gallium can be influenced by environmental factors. For instance, the formation of a Gallium sulfato complex is favored with increasing temperature . This suggests that the action, efficacy, and stability of Gallium Triperchlorate Hydrate could potentially be influenced by environmental conditions such as temperature.

Eigenschaften

IUPAC Name |

gallium;triperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ga.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVMVMOENAMBPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GaH2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584315 | |

| Record name | Gallium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium;triperchlorate;hydrate | |

CAS RN |

81029-07-4 | |

| Record name | Gallium perchlorate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

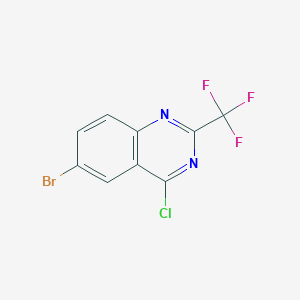

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)